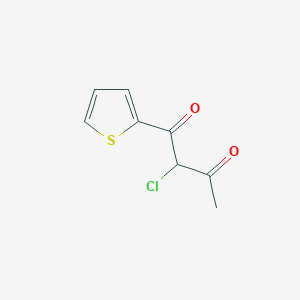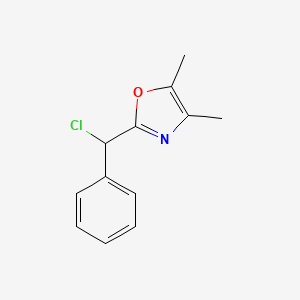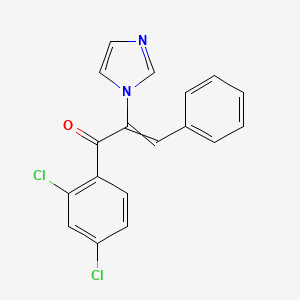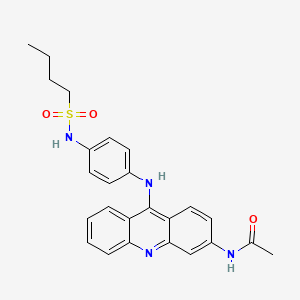
2-Chloro-1-(thiophen-2-yl)butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) is an organic compound that belongs to the class of chlorinated ketones. This compound features a butanedione backbone with a chlorine atom and a thienyl group attached to it. Such compounds are often of interest in organic chemistry due to their potential reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) typically involves the chlorination of 1,3-butanedione followed by the introduction of the thienyl group. One common method might include:
Chlorination: Reacting 1,3-butanedione with a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions.
Thienyl Group Introduction: The chlorinated intermediate can then be reacted with a thienyl-containing reagent, possibly through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving enzyme interactions.
Medicine: Investigated for potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for 1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed study through experimental research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butanedione: A simpler analog without the chlorine and thienyl groups.
2-Chloro-1,3-butanedione: Lacks the thienyl group.
1-(2-Thienyl)-1,3-butanedione: Lacks the chlorine atom.
Uniqueness
1,3-Butanedione,2-chloro-1-(2-thienyl)-(9ci) is unique due to the presence of both the chlorine atom and the thienyl group, which can impart distinct reactivity and properties compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
64777-28-2 |
|---|---|
Molekularformel |
C8H7ClO2S |
Molekulargewicht |
202.66 g/mol |
IUPAC-Name |
2-chloro-1-thiophen-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C8H7ClO2S/c1-5(10)7(9)8(11)6-3-2-4-12-6/h2-4,7H,1H3 |
InChI-Schlüssel |
KRZVWKHUDOPHIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)C1=CC=CS1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)


![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)

